5-Methyl-2-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 5-Methyl-2-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCECDRXXOHBVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590666 | |

| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-86-9 | |

| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-2-(trifluoromethyl)benzyl bromide CAS number

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(trifluoromethyl)benzyl bromide, a key fluorinated building block in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental properties, a validated synthesis protocol, its reactivity profile, and its significant applications, particularly in medicinal chemistry. Emphasis is placed on the scientific rationale behind its use and handling, ensuring both practical utility and a deep understanding of its chemical behavior. This guide consolidates critical technical data, safety protocols, and application-based insights to facilitate its effective and safe use in the laboratory.

Compound Identification and Physicochemical Properties

5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted toluene derivative featuring a bromomethyl group ortho to a trifluoromethyl group, and a methyl group in the para position. These functional groups make it a valuable reagent for introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into target molecules.

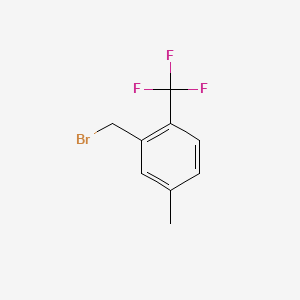

Chemical Structure:

Caption: Chemical structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

| CAS Number | 886502-86-9 | [1][2][3] |

| Synonym | 2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | [2] |

| Molecular Formula | C₉H₈BrF₃ | [2][3] |

| Molecular Weight | 253.06 g/mol | [2][3] |

| MDL Number | MFCD06660296 | [2] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥98% | [2] |

| InChI Key | DCECDRXXOHBVSH-UHFFFAOYSA-N | [2] |

Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide involves the bromination of the corresponding alcohol, 5-Methyl-2-(trifluoromethyl)benzyl alcohol. This transformation is reliably achieved using phosphorus tribromide (PBr₃), a standard reagent for converting primary and secondary alcohols to alkyl bromides.

Expertise & Causality: The choice of PBr₃ is predicated on its high efficiency and the relatively mild conditions required. The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This pathway is favored for primary benzylic alcohols as it minimizes the formation of carbocationic intermediates that could lead to side reactions. Toluene is often used as a solvent due to its inertness under these conditions and its ability to dissolve the starting material.[4]

Experimental Protocol: Synthesis via Bromination of Alcohol

-

Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Methyl-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of phosphorus tribromide (PBr₃, approx. 0.4 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 5-Methyl-2-(trifluoromethyl)benzyl bromide, is obtained as a residue and can be purified further by vacuum distillation if necessary.[4]

Caption: Workflow for the synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 5-Methyl-2-(trifluoromethyl)benzyl bromide is dominated by the benzylic bromide, which is an excellent leaving group. This makes the compound a potent electrophile in nucleophilic substitution reactions.

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.[5] The reaction can proceed via an Sₙ1 or Sₙ2 mechanism. While it is a primary halide, the formation of a resonance-stabilized benzylic carbocation can favor an Sₙ1 pathway, especially with weak nucleophiles.[6]

Caption: General Sₙ2 reactivity profile of a benzyl bromide.

Role in Drug Design and Development:

The incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[7] The -CF₃ group is highly lipophilic and a strong electron-withdrawing group, which can profoundly modulate a drug candidate's properties:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Binding Affinity: The -CF₃ group can alter the pKa of nearby functional groups and participate in favorable interactions (e.g., dipole-dipole, fluorine-bonding) with protein targets, enhancing binding affinity.

-

Lipophilicity & Permeability: Increased lipophilicity can improve a molecule's ability to cross cell membranes.[7]

The "magic methyl" effect is another well-documented phenomenon in drug discovery, where the addition of a methyl group can lead to significant, sometimes unexpected, improvements in potency or pharmacokinetic properties.[8] The methyl group in the 5-position of this reagent can fill a hydrophobic pocket in a target protein, enhancing binding affinity and selectivity.[8]

Therefore, 5-Methyl-2-(trifluoromethyl)benzyl bromide serves as a specialized building block to simultaneously introduce both the beneficial -CF₃ group and a strategic methyl group, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.[9]

Analytical Characterization

To ensure the identity and purity of synthesized 5-Methyl-2-(trifluoromethyl)benzyl bromide, a combination of standard analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the benzylic methylene protons (-CH₂Br) around 4.5-4.8 ppm, aromatic protons in the 7.2-7.6 ppm region, and the methyl group (-CH₃) singlet around 2.4 ppm.

-

¹³C NMR: Will display distinct signals for each of the nine carbon atoms.

-

¹⁹F NMR: Will show a sharp singlet for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).[10]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight (253.06 g/mol ) and show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in ~1:1 ratio).[11]

-

Infrared (IR) Spectroscopy: Will show characteristic C-H stretching frequencies for the aromatic and aliphatic protons, as well as strong C-F stretching bands.

Safety, Handling, and Storage

Trustworthiness & Self-Validation: Adherence to strict safety protocols is non-negotiable when handling benzyl bromide derivatives. These compounds are potent lachrymators and are corrosive. The protocols described below are standard best practices in chemical research laboratories.

Hazard Identification:

-

Classification: Causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1). May cause respiratory irritation.[1][12]

-

Primary Hazards: Corrosive, Lachrymator (causes tearing).[13]

Table 2: Recommended Handling and Storage Procedures

| Protocol | Specification | Rationale |

| Engineering Controls | Use exclusively within a certified chemical fume hood. | To prevent inhalation of corrosive and irritating vapors.[1] |

| Personal Protective Equipment (PPE) | - Nitrile or neoprene gloves.- Chemical safety goggles and a face shield.- Flame-retardant lab coat. | To prevent skin and eye contact with the corrosive liquid.[12] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and flame. | To minimize exposure risk and prevent accidental ignition.[14] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area. Store locked up. | To prevent degradation from moisture and ensure containment.[1][13] |

| Incompatible Materials | Strong bases, strong oxidizing agents, moisture. | To avoid vigorous or hazardous reactions.[12] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | To mitigate severe eye damage.[1][13] |

| First Aid (Skin) | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. | To minimize chemical burns.[1] |

Conclusion

5-Methyl-2-(trifluoromethyl)benzyl bromide is a highly valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. Its structure is strategically designed to leverage the well-established benefits of both trifluoromethyl and methyl groups in modulating the biological activity and pharmacokinetic profiles of molecules. This guide has provided a detailed framework for its synthesis, safe handling, and application, grounded in established chemical principles and safety standards. As the demand for more effective and safer drugs continues to grow, the importance of such precisely functionalized building blocks in the synthetic chemist's toolbox will only increase.

References

-

National Institutes of Health (NIH). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols.[Link]

-

ACS Publications. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.[Link]

- Google Patents.CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]

-

ResearchGate. Scale-up reactions and synthetic applications.[Link]

-

The Royal Society of Chemistry. Supplementary Information - Highly regioselective and sustainable solar click reaction.[Link]

-

ACS Publications. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.[Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.[Link]

-

National Institutes of Health (NIH). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][5][15]benzothiazinium Chloride as Anticancer Agent.[Link]

-

American Chemical Society. Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents.[Link]

-

YouTube. [Chemistry] Benzyl bromide (CHCHBr) reacts rapidly with CHOH to afford benzyl methyl ether (CHC.[Link]

-

The Royal Society of Chemistry. Supporting Information - Copper-catalyzed trifluoromethylation of aryl boronic acids.[Link]

-

Wikipedia. Phenol.[Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 5-Methyl-2-(trifluoromethyl)benzyl bromide | 886502-86-9 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)benzyl bromide: A Keystone Reagent in Modern Synthesis

This guide provides an in-depth technical overview of 5-Methyl-2-(trifluoromethyl)benzyl bromide, a specialized reagent increasingly utilized by researchers in drug discovery and materials science. We will move beyond a simple cataloging of properties to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights for professionals in the chemical sciences.

Introduction: Strategic Design of a Building Block

5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted aromatic halide designed for the specific purpose of introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into a target molecule. Its utility stems from the unique and often synergistic properties conferred by its two key functional groups on the phenyl ring:

-

The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety is a cornerstone of modern medicinal chemistry. Its incorporation into a molecular scaffold can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity (which can improve membrane permeability), and modulate pKa, thereby altering the binding affinity of a drug candidate to its target.[1]

-

The Methyl (-CH₃) Group: The methyl group, while seemingly simple, is a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties.[2] It can improve target engagement through favorable van der Waals interactions, block unwanted metabolism, and fine-tune solubility and lipophilicity.

The specific 1,2,4-trisubstitution pattern of this reagent makes it a valuable building block for creating complex molecules with precisely controlled electronic and steric properties, particularly in the development of novel pharmaceuticals and agrochemicals.[3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The core properties of 5-Methyl-2-(trifluoromethyl)benzyl bromide are summarized below. While experimental physical constants such as boiling and melting points are not widely reported in the literature, data from close structural analogs are provided for reference.

Table 1: Core Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 5-Methyl-2-(trifluoromethyl)benzyl bromide | |

| Synonym(s) | 2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | [4] |

| CAS Number | 886502-86-9 | [5] |

| Molecular Formula | C₉H₈BrF₃ | [5] |

| Molecular Weight | 253.06 g/mol | [5] |

| Physical Form | Liquid (at ambient temperature) | [4] |

| Boiling Point | Data not available. For reference, 2-(Trifluoromethyl)benzyl bromide boils at 72 °C (7.5 mmHg). | [6] |

| Density | Data not available. For reference, 2-(Trifluoromethyl)benzyl bromide has a density of 1.571 g/mL. | [6] |

| InChI Key | DCECDRXXOHBVSH-UHFFFAOYSA-N | [4] |

Predicted Spectroscopic Data

Verifying the identity and purity of the reagent is critical. Based on its structure, the following nuclear magnetic resonance (NMR) signatures are expected in a CDCl₃ solvent:

-

¹H NMR:

-

Aromatic Region (7.1-7.6 ppm): Three distinct signals will be present. A singlet (or narrowly split doublet) for the proton between the methyl and trifluoromethyl groups, and two doublets corresponding to the other two aromatic protons, showing characteristic ortho coupling.

-

Benzylic Protons (~4.6 ppm): A sharp singlet integrating to 2H for the -CH₂Br protons. The strong deshielding is due to the adjacent bromine atom and the aromatic ring.

-

Methyl Protons (~2.4 ppm): A singlet integrating to 3H for the aryl -CH₃ group.

-

-

¹³C NMR:

-

Aromatic Carbons (125-140 ppm): Signals corresponding to the six aromatic carbons, with characteristic splitting for the carbon attached to the -CF₃ group (¹J_CF_) and smaller coupling for adjacent carbons (²J_CF_, ³J_CF_).

-

Trifluoromethyl Carbon (~124 ppm): A quartet due to coupling with the three fluorine atoms (¹J_CF_ ≈ 272 Hz).

-

Benzylic Carbon (~30 ppm): The signal for the -CH₂Br carbon.

-

Methyl Carbon (~21 ppm): The signal for the aryl -CH₃ carbon.

-

-

¹⁹F NMR:

-

A sharp singlet around -62 to -63 ppm is expected for the -CF₃ group.

-

Synthesis Protocol: From Alcohol to Halide

The most reliable and common method for preparing benzyl bromides is through the bromination of the corresponding benzyl alcohol. This approach offers high yields and avoids the potential for ring bromination that can occur with radical bromination of the corresponding toluene.

The protocol below is adapted from a standard procedure for a structurally similar compound and is a self-validating system for producing high-purity 5-Methyl-2-(trifluoromethyl)benzyl bromide from its alcohol precursor.[6][7]

Experimental Protocol: Synthesis via PBr₃

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Dissolve 1.0 equivalent of 5-Methyl-2-(trifluoromethyl)benzyl alcohol in anhydrous toluene (approx. 5 mL per gram of alcohol).

-

Bromination: Charge the dropping funnel with a solution of phosphorus tribromide (PBr₃, approx. 0.4 equivalents) in anhydrous toluene. Add the PBr₃ solution dropwise to the stirred alcohol solution at 0-5 °C (ice bath).

-

Causality: The slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts, such as phosphite esters.[7]

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over ice water. Transfer to a separatory funnel and extract the aqueous phase three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acidic residue), and finally with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The resulting crude oil is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography.

Caption: Synthesis workflow for 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Chemical Reactivity and Safe Handling

Mechanism of Action: The Sₙ2 Reaction

As a primary benzylic bromide, this reagent is a potent electrophile. It readily undergoes nucleophilic substitution, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The benzylic position is activated towards substitution because the transition state is stabilized by the adjacent aromatic ring.

The reactivity is influenced by the ring's substituents:

-

The -CF₃ group is strongly electron-withdrawing, which slightly destabilizes the developing positive charge on the benzylic carbon in an Sₙ1-like transition state. However, it also polarizes the C-Br bond, making the carbon more electrophilic and susceptible to nucleophilic attack.

-

The -CH₃ group is weakly electron-donating, which helps stabilize the transition state.

This electronic balance makes the reagent an efficient and predictable alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Caption: Generalized Sₙ2 reaction pathway for benzyl bromides.

Safety and Handling Protocol

This compound is corrosive and requires strict adherence to safety protocols. It causes severe skin burns and eye damage.

-

Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. All waste must be disposed of according to local, state, and federal regulations.

Caption: Mandatory safe handling workflow for corrosive reagents.

Conclusion

5-Methyl-2-(trifluoromethyl)benzyl bromide is more than a simple alkylating agent; it is a strategically designed synthetic tool. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group provides a unique electronic profile that is highly valuable for constructing complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation chemical entities.

References

-

PubChem. 3,5-Bis(trifluoromethyl)benzyl bromide. National Center for Biotechnology Information. [Link]. Accessed January 26, 2026.

-

[Application of methyl in drug design]. PubMed. [Link]. Accessed January 26, 2026.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]. Accessed January 26, 2026.

-

Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]. Accessed January 26, 2026.

-

Synthesis of meta-Bromovinylbenzene from Benzene. YouTube. [Link]. Accessed January 26, 2026.

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]. Accessed January 26, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CAS RN 8015-86-9 | Fisher Scientific [fishersci.com]

- 6. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes for preparing 5-Methyl-2-(trifluoromethyl)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document will delve into the primary synthetic methodologies, offering field-proven insights into experimental choices, reaction mechanisms, and potential challenges.

Strategic Importance of 5-Methyl-2-(trifluoromethyl)benzyl bromide

5-Methyl-2-(trifluoromethyl)benzyl bromide serves as a crucial intermediate for introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into a wide range of organic molecules. This structural motif is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can modulate the acidity of nearby protons and influence intermolecular interactions.

Primary Synthetic Pathways

The synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide can be effectively achieved through two principal routes, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials, scalability, and desired purity of the final product.

Route 1: Free-Radical Bromination of 2,5-Dimethylbenzotrifluoride

This approach, a variation of the well-established Wohl-Ziegler reaction, utilizes a free-radical initiator to selectively brominate the benzylic methyl group of 2,5-dimethylbenzotrifluoride.[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[2]

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction by generating the initial bromine radical. The choice of initiator is often dictated by the reaction temperature and solvent.

-

Solvent: An inert solvent, typically carbon tetrachloride (CCl₄) or a more environmentally benign alternative like acetonitrile or trifluoromethylbenzene, is used to facilitate the reaction while remaining unreactive under the radical conditions.

Mechanism:

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,5-dimethylbenzotrifluoride to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, 5-Methyl-2-(trifluoromethyl)benzyl bromide, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Potential Side Reactions:

-

Over-bromination: The formation of the dibrominated product, 5-methyl-2-(dibromomethyl)benzyl bromide, can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.[2]

-

Aromatic Bromination: Although less favorable, bromination of the aromatic ring can occur as a side reaction.

Route 2: Bromination of 5-Methyl-2-(trifluoromethyl)benzyl alcohol

This method involves the conversion of the corresponding benzyl alcohol to the benzyl bromide using a suitable brominating agent. This is a common and effective strategy when the benzyl alcohol is readily available or easily synthesized.[2]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Brominating Agent: Phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) are the most commonly employed reagents for this transformation.[2] PBr₃ is often preferred for its high reactivity and the fact that the byproducts are easily removed during workup.

-

Solvent: Anhydrous, non-protic solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) are typically used to prevent unwanted side reactions.

Mechanism (with PBr₃):

The reaction of a benzyl alcohol with PBr₃ proceeds through the formation of a phosphite ester intermediate, which is subsequently displaced by a bromide ion in an Sₙ2 reaction. The driving force for the reaction is the formation of the strong P-O bond.

Potential Side Reactions:

-

Formation of Phosphorus Byproducts: Incomplete reaction or the use of substoichiometric amounts of PBr₃ can lead to the formation of phosphorus-based byproducts that can complicate purification.[2]

-

Ether Formation: Under certain conditions, particularly with HBr, the formation of a dibenzyl ether can be a competing side reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Wohl-Ziegler Bromination of 2,5-Dimethylbenzotrifluoride

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| 2,5-Dimethylbenzotrifluoride | 174.17 | 10.0 g | 0.0574 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.7 g | 0.0601 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.47 g | 0.00287 | 0.05 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dimethylbenzotrifluoride (10.0 g, 0.0574 mol), N-bromosuccinimide (10.7 g, 0.0601 mol), and carbon tetrachloride (200 mL).

-

Add azobisisobutyronitrile (0.47 g, 0.00287 mol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Protocol 2: Bromination of 5-Methyl-2-(trifluoromethyl)benzyl alcohol with PBr₃

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Equivalents |

| 5-Methyl-2-(trifluoromethyl)benzyl alcohol | 190.16 | 10.0 g | 0.0526 | 1.0 |

| Phosphorus tribromide (PBr₃) | 270.69 | 5.69 g (1.95 mL) | 0.0210 | 0.4 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-Methyl-2-(trifluoromethyl)benzyl alcohol (10.0 g, 0.0526 mol) and anhydrous diethyl ether (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (5.69 g, 0.0210 mol) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-

Separate the organic layer and wash it with a cold, saturated aqueous solution of sodium bicarbonate (2 x 75 mL) and then with brine (75 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methyl-2-(trifluoromethyl)benzyl bromide.

-

Further purification can be achieved by vacuum distillation.

Visualizing the Synthesis Workflow

Caption: Synthetic routes to 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Safety and Handling

5-Methyl-2-(trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[3]

-

Inhalation: May cause respiratory irritation.[3]

-

Skin Contact: Causes severe skin burns and eye damage.[3]

-

Ingestion: Harmful if swallowed.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. A safety data sheet (SDS) should be consulted before handling this compound.[3]

Analytical Characterization

The identity and purity of the synthesized 5-Methyl-2-(trifluoromethyl)benzyl bromide should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the benzylic CH₂ protons (typically a singlet around 4.5-4.7 ppm), the aromatic protons, and the methyl protons.

-

¹³C NMR will show the corresponding carbon signals, with the benzylic carbon appearing in the range of 30-35 ppm.

-

¹⁹F NMR will show a singlet for the CF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (253.06 g/mol for C₉H₈BrF₃).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H, C=C, and C-Br stretching frequencies.

Conclusion

The synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide can be reliably achieved through either free-radical bromination of the corresponding toluene derivative or by the bromination of the benzyl alcohol. The choice of the synthetic route will depend on the specific needs of the researcher, including starting material availability and scalability. Careful control of reaction conditions and appropriate safety precautions are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- BenchChem. Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide. BenchChem. Accessed January 26, 2026.

- Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. 2019.

- PubChem. 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene.

- Wikipedia. N-Bromosuccinimide.

- PubChem. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene.

- Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Methyl-2-(trifluoromethyl)benzyl bromide. Thermo Fisher Scientific. October 10, 2023.

- ChemicalBook. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum. ChemicalBook. Accessed January 26, 2026.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. Accessed January 26, 2026.

- Leonard, M. S. Reaction of Alcohols with Phosphorus Tribromide. YouTube. October 29, 2013.

- Organic Chemistry Portal. Wohl-Ziegler Reaction. Organic Chemistry Portal. Accessed January 26, 2026.

Sources

Spectroscopic Data for 5-Methyl-2-(trifluoromethyl)benzyl bromide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-(trifluoromethyl)benzyl bromide (CAS No. 886502-86-9). Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics of the molecule and provides standardized protocols for data acquisition and interpretation. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis.

Introduction to 5-Methyl-2-(trifluoromethyl)benzyl bromide

5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted aromatic halide with the molecular formula C₉H₈BrF₃ and a molecular weight of 253.06 g/mol .[1] Its structure incorporates a toluene backbone with a trifluoromethyl group and a bromomethyl group at positions 2 and 1, respectively. This substitution pattern makes it a valuable building block in organic synthesis, particularly for the introduction of the 5-methyl-2-(trifluoromethyl)benzyl moiety in the development of novel pharmaceutical and agrochemical compounds. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure in any research and development setting.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section will provide a summary of the expected data, a detailed experimental protocol for acquiring such data, and an in-depth interpretation of the spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of 5-Methyl-2-(trifluoromethyl)benzyl bromide, including the aromatic ring, the electron-withdrawing trifluoromethyl group, the electron-donating methyl group, and the reactive bromomethyl group, give rise to a unique spectroscopic fingerprint. The interplay of these functional groups dictates the chemical environment of each atom and the molecule's vibrational modes and fragmentation patterns.

Figure 1: Molecular structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide with atom numbering for spectroscopic assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Methyl-2-(trifluoromethyl)benzyl bromide in CDCl₃ is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | Ar-H |

| ~7.2 - 7.3 | d | 1H | Ar-H |

| ~7.1 - 7.2 | s | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂Br |

| ~2.4 | s | 3H | -CH₃ |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-2-(trifluoromethyl)benzyl bromide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2]

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides clear evidence for the structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide.

-

Aromatic Region (δ 7.1 - 7.6): The three protons on the aromatic ring will appear as distinct signals in the downfield region. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern. The proton ortho to the bromine is expected to be the most deshielded.

-

Benzylic Protons (δ ~4.6): The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet around 4.6 ppm. The electronegative bromine atom causes a significant downfield shift. The absence of coupling indicates no adjacent protons.

-

Methyl Protons (δ ~2.4): The three protons of the methyl (-CH₃) group will appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 5-Methyl-2-(trifluoromethyl)benzyl bromide in CDCl₃ is summarized below.

| Chemical Shift (δ) ppm | Assignment |

| ~139 | Ar-C (quaternary) |

| ~136 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~128 (q) | Ar-C-CF₃ (quaternary) |

| ~126 | Ar-CH |

| ~124 (q, J ≈ 275 Hz) | -CF₃ |

| ~32 | -CH₂Br |

| ~21 | -CH₃ |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled

-

Number of scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

-

Aromatic Carbons (δ 126 - 139): Six signals are expected for the aromatic carbons, three for the protonated carbons and three for the quaternary carbons. The chemical shifts are influenced by the substituents.

-

Trifluoromethyl Carbon (δ ~124): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant of approximately 275 Hz is characteristic of a CF₃ group.[3]

-

Benzylic Carbon (δ ~32): The carbon of the bromomethyl group will appear in the upfield region, shifted downfield by the attached bromine.

-

Methyl Carbon (δ ~21): The methyl carbon will resonate at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Br) |

| 1610, 1480 | Medium-Strong | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch |

| ~1210 | Strong | C-Br stretch |

| 850 - 800 | Strong | C-H out-of-plane bend (aromatic substitution) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As 5-Methyl-2-(trifluoromethyl)benzyl bromide is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Interpretation of the IR Spectrum

The IR spectrum will confirm the presence of the key functional groups.

-

C-H Stretching: The spectrum will show distinct absorption bands for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.[4]

-

Aromatic C=C Stretching: Absorptions in the 1610-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[4]

-

C-F Stretching: The strong absorption bands in the 1350-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

C-Br Stretching: A strong absorption around 1210 cm⁻¹ is expected for the C-Br stretching vibration.

-

Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ region can provide information about the 1,2,4-trisubstitution pattern on the benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 252/254 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 173 | High | [M-Br]⁺ (Loss of bromine) |

| 153 | Moderate | [M-Br-HF]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV

-

Mass range: 50 - 500 amu

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Interpretation of the Mass Spectrum

The mass spectrum will confirm the molecular weight and provide structural information through its fragmentation pattern.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a doublet at m/z 252 and 254 with approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Base Peak ([M-Br]⁺): The most abundant fragment ion (base peak) is expected at m/z 173, corresponding to the loss of the bromine atom to form the relatively stable 5-methyl-2-(trifluoromethyl)benzyl carbocation. The stability of this benzylic carbocation contributes to the high intensity of this peak.[6][7]

-

Other Fragments: Further fragmentation may occur, leading to other characteristic ions such as the tropylium ion at m/z 91.

Workflow for Spectroscopic Analysis

A systematic workflow is crucial for the comprehensive spectroscopic characterization of 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Figure 2: A generalized workflow for the spectroscopic characterization of 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Methyl-2-(trifluoromethyl)benzyl bromide. The expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols and interpretation guidelines, serve as a valuable resource for researchers and scientists working with this compound. The combination of these spectroscopic techniques allows for unambiguous structure elucidation and purity assessment, ensuring the integrity of experimental results in research and development.

References

- Supporting Information for a scientific article. (n.d.).

- Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. (2026, January 26). Organic Letters - ACS Publications.

- 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025, August 7). ResearchGate.

- Benzene, (trifluoromethyl)-. (n.d.). NIST WebBook.

- Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024, June 19). Organic Letters - ACS Publications.

- Supporting Information for a scientific article. (n.d.). The Royal Society of Chemistry.

- Table 1 Crystal data and structure tenement parameters of N-benzyl-. (n.d.). ResearchGate.

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). RSC Publishing.

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube.

- A convenient synthesis and structures analysis of multi substituted benzene by alkanes containing fluorine and other groups. (2025, August 7). ResearchGate.

- Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). Journal of the American Chemical Society.

- Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.

- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy.

- 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Benzyl bromide(100-39-0) MS spectrum. (n.d.). ChemicalBook.

- (5S)-N-Benzyl-5-(bromomethyl)-5-methyloxazolidine-2,4-dione - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Benzyl bromide (T3D1776). (2009, June 22). T3DB.

- Photoredox catalysis. (n.d.). Wikipedia.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- 5-Methyl-2-(trifluoromethyl)benzyl bromide. (n.d.). Sigma-Aldrich.

- 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR spectrum. (n.d.). ChemicalBook.

- Pentafluorobenzyl bromide. (n.d.). PubChem.

- 5-Fluoro-2-(trifluoromethyl)benzyl bromide. (n.d.). Oakwood Chemical.

Sources

- 1. 5-Methyl-2-(trifluoromethyl)benzyl bromide | 886502-86-9 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 7. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]

The Alchemist's Guide to 5-Methyl-2-(trifluoromethyl)benzyl bromide: A Technical Treatise on Safe Handling and Effective Utilization

For the modern researcher, scientist, and drug development professional, the quest for novel molecular architectures is relentless. In this pursuit, reagents that offer unique structural motifs are invaluable. 5-Methyl-2-(trifluoromethyl)benzyl bromide is one such compound, a potent electrophile prized for its ability to introduce the trifluoromethyl- and methyl-substituted benzyl moiety. This functional group is of significant interest in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.

However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a profound respect for its hazardous nature. This guide moves beyond a mere recitation of safety protocols; it delves into the chemical rationale behind them, offering a framework for not only safe handling but also for its effective and predictable application in the laboratory.

Understanding the Beast: Physicochemical Properties and Inherent Reactivity

Before one can tame a reagent, one must understand its nature. 5-Methyl-2-(trifluoromethyl)benzyl bromide is a substituted benzyl bromide, and its reactivity is a direct consequence of this classification.

Table 1: Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)benzyl bromide

| Property | Value | Source |

| CAS Number | 886502-86-9 | Thermo Fisher Scientific |

| Molecular Formula | C₉H₈BrF₃ | Thermo Fisher Scientific |

| Molecular Weight | 253.06 g/mol | Thermo Fisher Scientific |

| Appearance | Colorless to light yellow liquid | Thermo Fisher Scientific |

| Boiling Point | Not determined | Thermo Fisher Scientific |

| Melting Point | Not determined | Thermo Fisher Scientific |

| Density | Not determined | Thermo Fisher Scientific |

The key to its reactivity lies in the benzylic bromide. The C-Br bond is polarized, rendering the benzylic carbon highly electrophilic. Furthermore, benzyl halides are prone to both Sₙ1 and Sₙ2 nucleophilic substitution reactions. The stability of the resulting benzylic carbocation, due to resonance delocalization into the aromatic ring, makes the Sₙ1 pathway particularly favorable, especially with weaker nucleophiles.

The presence of the electron-withdrawing trifluoromethyl group at the ortho position significantly influences the electronic properties of the aromatic ring and the benzylic carbon. This can impact reaction rates and, in some cases, the regioselectivity of reactions on the aromatic ring itself. From a practical standpoint, this inherent reactivity means the compound will readily react with a wide range of nucleophiles, including water, alcohols, and amines. This underscores the critical need for anhydrous conditions during storage and handling to prevent decomposition.

A Fortress of Safety: Engineering Controls, Personal Protective Equipment, and Handling Protocols

Given its hazardous properties, a multi-layered approach to safety is paramount when working with 5-Methyl-2-(trifluoromethyl)benzyl bromide.

The Primary Line of Defense: Engineering Controls

Your first and most important shield is a properly functioning chemical fume hood. All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a fume hood to prevent inhalation of its corrosive and irritating vapors. An emergency eyewash station and safety shower must be immediately accessible.

The Last Bastion: Personal Protective Equipment (PPE)

The appropriate PPE is non-negotiable. The following table outlines the minimum requirements.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the corrosive liquid, which can cause severe eye damage. |

| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact, which can cause severe burns. Inspect gloves for any signs of degradation before and during use. |

| Body | Flame-retardant lab coat | Protects against splashes and spills on clothing and skin. |

| Feet | Closed-toe shoes | Prevents injury from spills. |

The Ritual of Handling: Best Practices

-

Always work in a well-ventilated area, specifically a chemical fume hood.

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

When transferring, use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.

In the Sanctum: Storage and Stability

5-Methyl-2-(trifluoromethyl)benzyl bromide is sensitive to moisture and light. Improper storage can lead to degradation, compromising experimental results and potentially creating unforeseen hazards.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and nucleophiles (including water).

-

Inert Atmosphere: For long-term storage and to maintain purity, it is advisable to store the compound under an inert atmosphere (nitrogen or argon).

When the Walls are Breached: Emergency Procedures

Accidents can happen even in the most prepared laboratories. A swift and correct response is crucial to mitigating harm.

Table 3: Emergency Response Protocols

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

In the event of a spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

The Art of Application: A Representative Experimental Protocol

To illustrate the practical application of 5-Methyl-2-(trifluoromethyl)benzyl bromide, the following is an adapted, representative protocol for an N-alkylation reaction. This protocol is for illustrative purposes and should be adapted based on the specific nucleophile and reaction scale.

N-Alkylation of a Primary Amine (Illustrative Example)

This procedure details the reaction of 5-Methyl-2-(trifluoromethyl)benzyl bromide with a generic primary amine in the presence of a non-nucleophilic base.

Materials:

-

5-Methyl-2-(trifluoromethyl)benzyl bromide

-

Primary amine (e.g., aniline)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe. Begin stirring to create a suspension.

-

Nucleophile Addition: Add the primary amine (1.0 equivalent) to the stirring suspension via syringe.

-

Electrophile Addition: Slowly add a solution of 5-Methyl-2-(trifluoromethyl)benzyl bromide (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature. The slow addition helps to control any potential exotherm.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated amine.

Visualizing the Workflow

Caption: A typical workflow for an N-alkylation reaction.

Waste Not, Want Not: Decontamination and Disposal

Proper disposal of hazardous waste is a legal and ethical responsibility.

-

Liquid Waste: All liquid waste containing 5-Methyl-2-(trifluoromethyl)benzyl bromide or its reaction byproducts should be collected in a designated, labeled, and sealed hazardous waste container.

-

Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel from purification, should be collected in a separate, labeled hazardous waste container.

-

Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone) into the liquid waste container. Subsequently, it can be washed with a quenching solution, such as a dilute solution of a non-volatile amine (e.g., diethylamine) in an appropriate solvent, before standard cleaning.

Conclusion: Mastery Through Understanding

5-Methyl-2-(trifluoromethyl)benzyl bromide is a valuable reagent for the synthesis of complex molecules in drug discovery and materials science. Its utility, however, is intrinsically linked to the respect and diligence with which it is handled. By understanding its chemical nature and the rationale behind the safety protocols, researchers can confidently and safely harness its synthetic potential. This guide provides a framework for that understanding, empowering the scientist to be not just a user of chemicals, but a true master of their craft.

References

-

Wikipedia. (2023, November 29). Benzyl bromide. Retrieved from [Link]

-

University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

American Chemical Society. (2026, January 26). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. Organic Letters. Retrieved from [Link]

-

DiRocco, D. A., et al. (2011). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 13(13), 3384-3387. Retrieved from [Link]

Methodological & Application

The Strategic Incorporation of the 5-Methyl-2-(trifluoromethyl)benzyl Moiety in Medicinal Chemistry: A Guide to Application and Protocol

In the landscape of modern drug discovery, the strategic functionalization of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Among the vast array of chemical tools available to the medicinal chemist, fluorinated building blocks have garnered significant attention for their profound impact on a molecule's biological behavior. This technical guide delves into the application of a particularly valuable reagent, 5-Methyl-2-(trifluoromethyl)benzyl bromide , providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility, supported by field-proven insights and detailed experimental protocols.

The Rationale for Trifluoromethylated Benzyl Scaffolds in Drug Design

The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold is a well-established strategy to enhance a drug candidate's properties.[1][2] The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can lead to several advantageous modifications:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.[1]

-

Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Modulation of pKa: The inductive effect of the trifluoromethyl group can lower the pKa of nearby acidic or basic functionalities, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target binding.

-

Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more favorable interactions with the target protein, such as enhanced hydrophobic interactions or dipole-dipole interactions, resulting in increased potency.[1]

The benzyl bromide moiety, in turn, is a highly effective and versatile alkylating agent, readily participating in nucleophilic substitution reactions to form stable ether, ester, or amine linkages.[3] The combination of these two functionalities in 5-Methyl-2-(trifluoromethyl)benzyl bromide creates a powerful building block for introducing a metabolically robust, lipophilic benzyl group into a wide range of molecular scaffolds.

Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)benzyl bromide

A thorough understanding of the physicochemical properties of a reagent is critical for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 886502-86-9 | [4] |

| Molecular Formula | C9H8BrF3 | [4] |

| Molecular Weight | 253.06 g/mol | [4] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, ACN, CH2Cl2) |

Applications in Medicinal Chemistry: Representative Syntheses

While specific examples for 5-Methyl-2-(trifluoromethyl)benzyl bromide are not extensively documented in publicly available literature, its application can be confidently inferred from the well-established reactivity of analogous trifluoromethylated benzyl bromides in the synthesis of bioactive molecules.[5][6] Below are representative applications demonstrating its potential utility.

Synthesis of Novel Antimicrobial Agents

Guanidine-containing compounds have shown a broad spectrum of antimicrobial activity.[6] The introduction of a lipophilic, metabolically stable benzyl group can enhance the interaction of these compounds with bacterial cell membranes. A plausible application of 5-Methyl-2-(trifluoromethyl)benzyl bromide is in the synthesis of novel benzyl guanidine derivatives. For instance, a series of benzyl guanidine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some derivatives showing potent inhibitory activity.[6]

Development of Kinase Inhibitors for Oncology

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Many small-molecule EGFR inhibitors feature a substituted aromatic core. The 5-Methyl-2-(trifluoromethyl)benzyl moiety can be incorporated to probe the hydrophobic pocket of the kinase domain, potentially leading to enhanced potency and improved pharmacokinetic properties. In a relevant study, a new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors, with some compounds exhibiting excellent antitumor activities.[7]

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for the application of 5-Methyl-2-(trifluoromethyl)benzyl bromide in common synthetic transformations. These are representative procedures and may require optimization for specific substrates.

Protocol for O-Alkylation of a Phenolic Substrate

This protocol describes a general procedure for the synthesis of a benzyl ether from a phenolic starting material.

Reaction Scheme:

Materials:

-

Phenolic substrate (1.0 eq)

-

5-Methyl-2-(trifluoromethyl)benzyl bromide (1.1 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Water (deionized)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to dissolve/suspend the reactants (a concentration of 0.1-0.5 M with respect to the phenolic substrate is a good starting point).

-

Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol.

-

Add 5-Methyl-2-(trifluoromethyl)benzyl bromide (1.1 eq) to the reaction mixture dropwise via syringe.

-

Stir the reaction at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl ether.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating phenols. Stronger bases like sodium hydride could be used for less acidic alcohols but may lead to side reactions.

-

Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions due to its ability to solvate cations while leaving the nucleophile relatively free. Acetonitrile (ACN) is another suitable alternative.

-

Equivalents: A slight excess of the benzyl bromide is used to ensure complete consumption of the limiting phenolic substrate. A larger excess of the base is used to drive the deprotonation equilibrium.

-

Workup: The aqueous workup is crucial for removing the inorganic salts and the high-boiling DMF solvent. The brine wash helps to break up any emulsions and further dry the organic layer.

Visualization of a General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a target molecule using 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Caption: General workflow for O-alkylation using 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Conclusion

5-Methyl-2-(trifluoromethyl)benzyl bromide is a valuable synthetic building block that allows for the strategic introduction of a fluorinated, lipophilic, and metabolically stable moiety into drug candidates. Its utility in the synthesis of potential antimicrobial and anticancer agents, among others, highlights its importance in modern medicinal chemistry. The provided protocols and workflow diagrams serve as a practical guide for researchers to effectively utilize this reagent in their drug discovery endeavors. As with any synthetic procedure, careful optimization and characterization are paramount to ensure the desired outcome and scientific rigor.

References

-

Chem-Impex. (n.d.). 2-(Trifluoromethoxy)benzyl bromide. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed Central. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. Retrieved January 27, 2026, from [Link]

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Retrieved January 27, 2026, from [Link]

-

American Chemical Society. (2024). Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents. ACS Publications. Retrieved January 27, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Photoredox catalysis. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved January 27, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)benzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved January 27, 2026, from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentafluorobenzyl bromide. PubChem. Retrieved January 27, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labsolu.ca [labsolu.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation with 5-Methyl-2-(trifluoromethyl)benzyl bromide

Introduction: The Strategic Importance of N-Benzylation in Medicinal Chemistry

The introduction of a benzyl group onto a nitrogen atom (N-benzylation) is a cornerstone transformation in the synthesis of pharmacologically active molecules. The benzyl moiety can impart crucial properties, such as increased lipophilicity, steric bulk, and can serve as a versatile handle for further chemical modifications. 5-Methyl-2-(trifluoromethyl)benzyl bromide is a particularly valuable reagent in this context. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methyl group provides a point for structural variation. This guide provides a detailed protocol for the N-alkylation of amines, amides, and nitrogen-containing heterocycles using this reagent, grounded in mechanistic principles and practical laboratory experience.

Mechanistic Insights: The SN2 Pathway and Substrate Reactivity